Benzoic acid, 3,5-diamino-4-chloro-, butyl ester (CAS 40362-35-4) is a specialized aromatic diamine utilized primarily as a high-performance chain extender and crosslinking agent for heat-curing polyurethane (PUR) elastomers [1]. Characterized by its sterically hindered amine groups and electron-withdrawing chloro- and ester substituents, this compound offers exceptionally controlled curing kinetics. In industrial procurement, it is selected over conventional aliphatic amines and standard aromatic extenders when manufacturing large-volume cast elastomers that require extended pot life, low moisture sensitivity, and superior mechanical properties without the severe regulatory restrictions associated with legacy curatives [2].
Substituting butyl 3,5-diamino-4-chlorobenzoate with common aromatic diamines like DETDA or DMTDA often results in premature gelation during large-scale polyurethane casting [1]. DETDA reacts too rapidly for manual or large-volume pours, leading to flow lines, incomplete mold filling, and high residual stress. While DMTDA offers a slower reaction, it still falls short for massive parts and can yield elastomers with inferior tear strength. Furthermore, reverting to the historical benchmark, MOCA, introduces severe environmental, health, and safety (EHS) liabilities, including stringent REACH authorizations due to its carcinogenic profile [2]. The specific steric hindrance of the butyl ester derivative uniquely balances a prolonged pot life with the formation of highly cohesive hard segments, a profile that generic substitutes cannot replicate.
The sterically hindered structure of the 3,5-diamino-4-chlorobenzoate core significantly slows the reaction rate with isocyanate prepolymers. In comparative hot-cast PUR systems processed at 90–100 °C, this ester derivative provides a casting time approximately 3 times longer than that of DMTDA (Dimethylthiotoluenediamine) [1]. This extended pot life is critical for filling complex or large-volume molds without premature gelation or flow anomalies.
| Evidence Dimension | Pot life / Casting time at 90 °C |
| Target Compound Data | ~3x extension in workable casting time |
| Comparator Or Baseline | DMTDA (Standard alternative) |
| Quantified Difference | 300% increase in pot life |
| Conditions | Heat-curing PUR prepolymer systems at 90–100 °C |
A longer pot life is essential for manufacturers casting large-scale industrial polyurethane parts, preventing material waste from premature curing.
Beyond processing advantages, the incorporation of the butyl 3,5-diamino-4-chlorobenzoate chain extender enhances the microphase separation in the polyurethane matrix. Elastomers cured with this diamine consistently exhibit higher hardness, enhanced tear strength, and greater elongation at break when compared to baseline elastomers cured with DETDA or MOCA [1]. The bulky ester group contributes to a unique hard-segment packing that resists crack propagation under dynamic stress.
| Evidence Dimension | Elastomer mechanical integrity (Tear/Tensile Strength) |
| Target Compound Data | Enhanced tear strength and hardness |
| Comparator Or Baseline | DETDA and MOCA-cured PUR elastomers |
| Quantified Difference | Measurable improvements in tear resistance and elongation at break |
| Conditions | Cured hot-cast polyurethane elastomers |
Procurement of this specific curative directly translates to longer-lasting, more durable polyurethane components in high-wear industrial applications.
MOCA (4,4'-methylene-bis(2-chloroaniline)) has long been the benchmark for high-performance PUR elastomers but is severely restricted due to its status as a known carcinogen and REACH Substance of Very High Concern (SVHC) [1]. Butyl 3,5-diamino-4-chlorobenzoate provides a safer alternative that does not compromise the physical properties of the final elastomer [2]. It maintains the critical rigid aromatic structure needed for high-temperature stability while eliminating the severe handling and compliance costs associated with MOCA.
| Evidence Dimension | Regulatory status and handling safety |
| Target Compound Data | Non-SVHC, compliant for mainstream industrial use |
| Comparator Or Baseline | MOCA (REACH SVHC, Carcinogen) |
| Quantified Difference | Elimination of SVHC compliance overhead and toxicity risks |
| Conditions | Industrial handling and regulatory compliance |
Replacing MOCA with this ester derivative eliminates severe regulatory bottlenecks and improves workplace safety without sacrificing material performance.
Moisture contamination in polyurethane curatives leads to unwanted side reactions with isocyanates, generating carbon dioxide bubbles and structural defects in the cast part. Commercial grades of 3,5-diamino-4-chlorobenzoate esters are manufactured with exceptionally low water content (typically ≤0.15%) [1]. This high purity and low hygroscopicity ensure predictable curing kinetics and void-free elastomers, outperforming more moisture-sensitive aliphatic amines [2].
| Evidence Dimension | Water content and foaming risk |
| Target Compound Data | Max 0.15% water content |
| Comparator Or Baseline | Standard hygroscopic amine curatives |
| Quantified Difference | Significant reduction in CO2-induced void formation |
| Conditions | Moisture-sensitive PUR prepolymer casting |
Low moisture sensitivity guarantees reproducible, defect-free manufacturing, reducing scrap rates in high-value elastomer production.
Due to its extended pot life (~3x longer than DMTDA), this compound is the optimal chain extender for manufacturing massive polyurethane components, such as industrial rollers, mining screens, and heavy-duty wheels, where premature gelation would ruin the cast [1].
Leveraging its ability to enhance tear and tensile strength beyond MOCA and DETDA baselines, it is highly suited for dynamic, high-stress applications including pipeline pigs, shock absorbers, and heavy machinery mounts [2].
As regulatory pressures phase out MOCA globally, this diamine serves as a high-performance replacement in hot-cast PUR systems, allowing manufacturers to maintain premium mechanical properties while ensuring REACH compliance and worker safety [1].